molecular formula C17H13F3N2O2S B2898537 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 302904-07-0

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2898537
CAS No.: 302904-07-0
M. Wt: 366.36
InChI Key: YIKMPYRXNYICJE-UHFFFAOYSA-N
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Description

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzothiazine core, a trifluoromethyl group, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazine core One common approach is the cyclization of 2-aminobenzothiazole with chloroacetic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzothiazine derivatives.

Scientific Research Applications

This compound has shown potential in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects in cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

  • 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

  • 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

Uniqueness: This compound stands out due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties compared to similar compounds without this group. The trifluoromethyl group enhances the compound's stability and lipophilicity, potentially improving its bioavailability and efficacy.

Properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c18-17(19,20)10-5-1-2-6-11(10)21-15(23)9-14-16(24)22-12-7-3-4-8-13(12)25-14/h1-8,14H,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKMPYRXNYICJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302904-07-0
Record name 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)-N-(2-(TRI-F-ME)PHENYL)ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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